molecular formula C23H24ClN3O3 B2534698 1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899972-04-4

1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2534698
CAS No.: 899972-04-4
M. Wt: 425.91
InChI Key: QTTVGZGCBPYYOX-UHFFFAOYSA-N
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Description

1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a useful research compound. Its molecular formula is C23H24ClN3O3 and its molecular weight is 425.91. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

Research on similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, has explored their molecular interactions with cannabinoid receptors, highlighting the significance of conformations in binding activities and antagonist effects (Shim et al., 2002). These findings suggest that related compounds might also serve as valuable tools in studying receptor-ligand interactions and could contribute to the development of new pharmacophore models.

Antiviral Activity

Compounds with the pyrazolo and piperidine motifs have been shown to possess antiviral activities. For instance, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone have demonstrated potential against various viruses, providing a foundation for the development of new antiviral agents (Attaby et al., 2006). This suggests that research into similar compounds could extend into exploring their efficacy against a broader range of viral pathogens.

Development of σ-Receptor Ligands

Spiropiperidine derivatives have been studied for their affinity towards σ-receptors, which are implicated in several neurological and psychiatric disorders. Research on spiro[[2]benzopyran-1,4‘-piperidines] and related structures has identified compounds with significant σ1-receptor affinity and selectivity, highlighting their potential in developing treatments for pain, depression, and schizophrenia (Maier & Wünsch, 2002). These studies underscore the potential for the compound to serve as a basis for new central nervous system (CNS) agents.

Antimicrobial and Anti-Inflammatory Activities

Spiro derivatives of benzoxazines, including structures similar to the compound , have been evaluated for their antimicrobial, anti-inflammatory, and antioxidant activities. Some compounds have shown promising results against bacterial strains such as S. aureus and have exhibited anti-inflammatory effects comparable to standard drugs like diclofenac, as well as significant antioxidant activities (Mandzyuk et al., 2020). This suggests a possible research direction into the anti-inflammatory and antimicrobial potential of similar compounds.

Enhancement of Antifungal Effects

Compounds with spirocyclic structures have been found to synergize with fluconazole against Candida albicans, significantly enhancing its antifungal effect. Research into spiroindolinones, for example, has identified compounds that exhibit low toxicity to mammalian cells while effectively combating fungal infections (Premachandra et al., 2015). This opens up potential research applications for the compound in enhancing antifungal therapies.

Properties

IUPAC Name

1-[9-chloro-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVGZGCBPYYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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